![molecular formula C22H18FN3O2 B2747700 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)acetamide CAS No. 850929-83-8](/img/structure/B2747700.png)
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)acetamide
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Description
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are important fused bicyclic 5–6 heterocycles and are also useful in material science because of their structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved from easily available chemicals. Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis of this scaffold .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines consists of a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Mechanism of Action
Future Directions
Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and material science, suggesting that they will continue to be an area of active research . Future directions may include the development of new synthetic strategies and the exploration of new applications in medicine and other fields.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-28-18-11-5-15(6-12-18)14-20(27)25-22-21(16-7-9-17(23)10-8-16)24-19-4-2-3-13-26(19)22/h2-13H,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEQCVWRBJQCLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)acetamide |
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